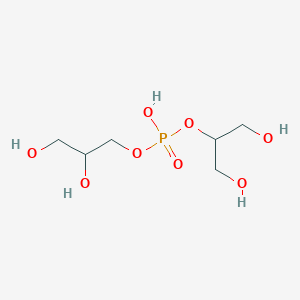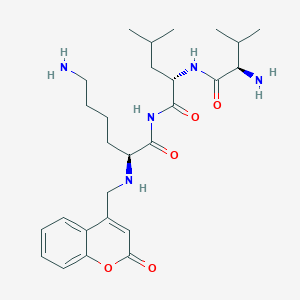
Val-leu-lys-amc
Übersicht
Beschreibung
Valyl-leucyl-lysyl-4-aminomethylcoumarin, also known as Valyl-leucyl-lysyl-4-aminomethylcoumarin, is a useful research compound. Its molecular formula is C31H36N2O6 and its molecular weight is 515.6 g/mol. The purity is usually 95%.
The exact mass of the compound Valyl-leucyl-lysyl-4-aminomethylcoumarin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Valyl-leucyl-lysyl-4-aminomethylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valyl-leucyl-lysyl-4-aminomethylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendung in der Forschung zur Lungenfibrose
“Val-leu-lys-amc” wird in der Untersuchung von Lungenfibrose verwendet, einer verheerenden Krankheit, die durch übermäßige Ablagerung von extrazellulären Matrix (ECM)-Proteinen gekennzeichnet ist . Die Verbindung ist ein selektives fluorogenes Substrat für Plasmin, ein Enzym, das die ECM abbaut . In diesem Zusammenhang wird es verwendet, um die Plasminaktivität zu quantifizieren, die für das Verständnis des Fortschreitens der Lungenfibrose entscheidend ist .
Rolle in der TGF-β1-Signaltransduktion
Die Verbindung spielt eine bedeutende Rolle in der Signaltransduktion des Transforming growth factor-β1 (TGF-β1), die am Fortschreiten verschiedener Krankheiten beteiligt ist, darunter Fibrose . Durch die Quantifizierung der Plasminaktivität können Forscher die Auswirkungen der TGF-β1-Signaltransduktion auf die ECM-Ablagerung besser verstehen .
Verwendung bei der Untersuchung von TRPM7-Effekten
Transient Receptor Potential-Kationenkanal-Unterfamilie M Member 7 (TRPM7) unterstützt die von TGF-β1 geförderte SMAD-Signaltransduktion, die am Fortschreiten der Fibrose in verschiedenen Organen beteiligt ist . “this compound” wird verwendet, um die Auswirkungen von TRPM7 auf die Plasminaktivität, die ECM-Spiegel und die TGF-β1-Signaltransduktion zu untersuchen .
Anwendung in der Forschung zur NSCLC-Metastasierung
Nicht-kleinzelliges Lungenkarzinom (NSCLC) ist eine verheerende Krankheit mit einer sehr niedrigen Überlebensrate nach Metastasierung . “this compound” wird in der Untersuchung der NSCLC-Metastasierung verwendet, wo es zum Verständnis der Regulation der Plasminaktivität und der Zellmigration beiträgt .
Rolle in der ERK-1/2-Regulation
Die Verbindung wird in der Untersuchung der Regulation von extrazellulär regulierten Kinasen-1/2 (ERK-1/2) verwendet, die eine entscheidende Rolle bei der Zellmigration und Plasminaktivität spielen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0
Wirkmechanismus
Target of Action
Val-leu-lys-amc, also known as (2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(2-oxochromen-4-yl)methylamino]hexanamide or Valyl-leucyl-lysyl-4-aminomethylcoumarin, is a selective fluorogenic substrate for the enzyme plasmin . Plasmin is a fibrinolytic serine protease that plays a key role in the regulation of intravascular thrombolysis .
Mode of Action
The compound interacts with plasmin by serving as a substrate. When this compound is hydrolyzed by plasmin, the free AMC (7-amino-4-methylcoumarin) fluorophore is released . This release can be quantified by fluorometric detection, with excitation at 360–380 nm and emission at 440–460 nm .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the plasminogen activation pathway . Plasminogen, when converted to plasmin, degrades the extracellular matrix (ECM), facilitating processes such as cell migration and tissue remodeling . The compound’s interaction with plasmin can influence these processes.
Pharmacokinetics
It’s recommended to store the compound at -20°C for stability .
Result of Action
The hydrolysis of this compound by plasmin results in the release of the AMC fluorophore . This can be used to quantify plasmin activity, providing a measure of processes such as ECM degradation and cell migration .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with storage at -20°C recommended . Additionally, the compound’s interaction with plasmin and the resulting effects can be influenced by the presence of other molecules in the cellular environment .
Biochemische Analyse
Biochemical Properties
Valyl-leucyl-lysyl-4-aminomethylcoumarin interacts with the enzyme plasmin . Plasmin is a serine protease that plays a key role in fibrinolysis, the process that breaks down blood clots . The interaction between Valyl-leucyl-lysyl-4-aminomethylcoumarin and plasmin results in the cleavage of the compound, releasing a fluorescent signal .
Cellular Effects
The effects of Valyl-leucyl-lysyl-4-aminomethylcoumarin on cells are primarily related to its role as a substrate for plasmin. By serving as a substrate, it can influence the activity of plasmin and thereby affect various cellular processes related to fibrinolysis .
Molecular Mechanism
The molecular mechanism of action of Valyl-leucyl-lysyl-4-aminomethylcoumarin involves its interaction with plasmin. When this compound is cleaved by plasmin, it releases a fluorescent signal. This fluorescence can be used to measure the activity of plasmin, providing insights into the regulation of fibrinolysis .
Temporal Effects in Laboratory Settings
The temporal effects of Valyl-leucyl-lysyl-4-aminomethylcoumarin in laboratory settings are largely related to its stability and degradation. As a peptide substrate, it is stable under standard laboratory conditions . Once it interacts with plasmin, it is cleaved and releases a fluorescent signal .
Metabolic Pathways
Valyl-leucyl-lysyl-4-aminomethylcoumarin is involved in the fibrinolysis pathway through its interaction with plasmin . Fibrinolysis is the physiological process that degrades blood clots, and plasmin is a key enzyme in this process .
Eigenschaften
IUPAC Name |
(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(2-oxochromen-4-yl)methylamino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O5/c1-16(2)13-21(31-27(36)24(29)17(3)4)26(35)32-25(34)20(10-7-8-12-28)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24,30H,7-8,10,12-13,15,28-29H2,1-4H3,(H,31,36)(H,32,34,35)/t20-,21-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHPGALRXWDGHE-AWRGLXIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)[C@@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933322 | |
| Record name | 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148168-23-4 | |
| Record name | Valyl-leucyl-lysyl-4-aminomethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148168234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: One study mentions using VLK-AMC to analyze the activity of both cathepsin S and a cysteine proteinase found in Ancylostoma caninum. What do these two enzymes have in common?
A2: Both cathepsin S and the cysteine proteinase secreted by Ancylostoma caninum are classified as cysteine proteinases. [, ] This means their catalytic mechanism relies on a cysteine residue within their active site to cleave peptide bonds. [, ] VLK-AMC is designed to be a substrate for cysteine proteinases due to its specific amino acid sequence.
Q2: The research papers mention the use of inhibitors like E-64 alongside VLK-AMC. What is the purpose of using such inhibitors?
A3: Inhibitors like E-64 are specific to cysteine proteinases and help confirm that the observed enzymatic activity is indeed due to a cysteine proteinase and not another class of protease. [, ] By comparing the activity in the presence and absence of E-64, researchers can confirm that the observed cleavage of VLK-AMC is specifically due to a cysteine proteinase.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


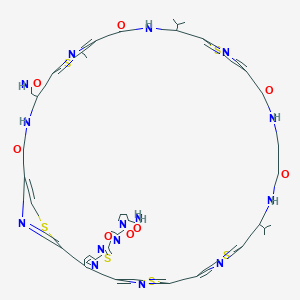

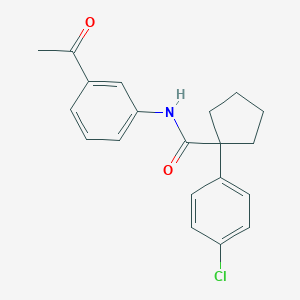
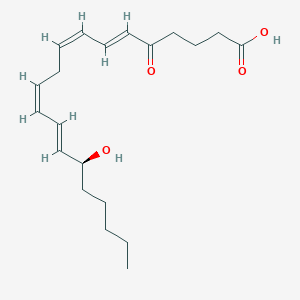
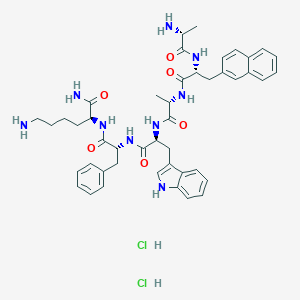

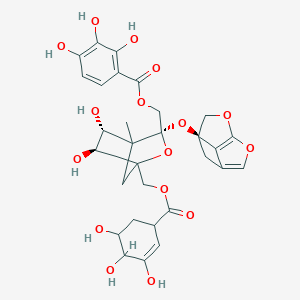
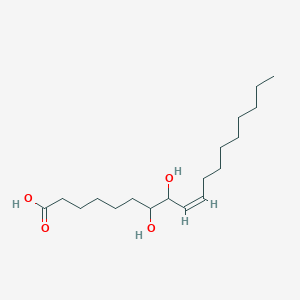
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
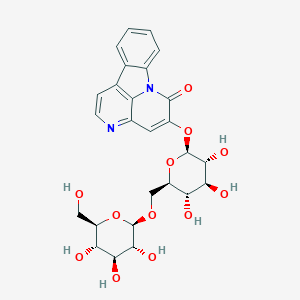
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
